α-羟基阿普唑仑

概述

描述

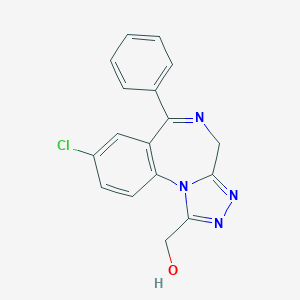

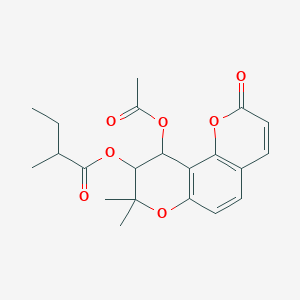

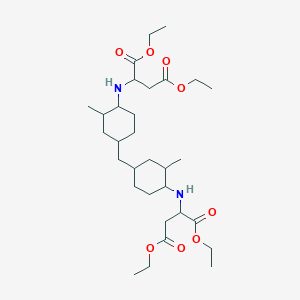

?-羟基阿普唑仑是阿普唑仑的一种代谢产物,阿普唑仑是一种三氮杂苯并二氮杂卓类药物,常用于治疗焦虑和惊恐障碍。 该化合物通过阿普唑仑的羟基化形成,主要由细胞色素P450 3A4酶介导 。羟基的存在显著改变了母体化合物的药代动力学和药效学性质。

科学研究应用

?-羟基阿普唑仑具有多种科学研究应用:

作用机制

?-羟基阿普唑仑通过与中枢神经系统中的γ-氨基丁酸A型(GABA-A)受体结合而发挥作用。 这种结合增强了GABA的抑制效应,从而产生镇静、抗焦虑和肌肉松弛作用 。 羟基影响该化合物的结合亲和力和作用持续时间,使其成为其药理学特征的关键因素 .

生化分析

Biochemical Properties

Alpha-Hydroxyalprazolam interacts with various enzymes and proteins in the body. It is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme . The interactions between alpha-Hydroxyalprazolam and these biomolecules are primarily enzymatic, with the compound serving as a substrate for the CYP3A4 enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Hydroxyalprazolam can change over time. For instance, a study found that plasma concentrations of unconjugated alpha-Hydroxyalprazolam decreased gradually after a single dose of alprazolam .

Metabolic Pathways

Alpha-Hydroxyalprazolam is involved in the metabolic pathways of the CYP3A4 enzyme . It serves as a substrate for this enzyme, which metabolizes it into other compounds.

准备方法

合成路线和反应条件

?-羟基阿普唑仑的合成涉及阿普唑仑的羟基化。 这可以通过多种方法实现,包括使用细胞色素P450酶的酶促羟基化或使用过氧化氢等试剂在催化剂存在下进行化学羟基化 。反应条件通常需要保持受控的温度和pH,以确保在阿普唑仑分子所需位置进行选择性羟基化。

工业生产方法

?-羟基阿普唑仑的工业生产通常采用生物技术方法,利用表达细胞色素P450酶的基因工程微生物。 这种方法具有高度选择性和产率,使其适合大规模生产 .

化学反应分析

反应类型

?-羟基阿普唑仑经历各种化学反应,包括:

氧化: 进一步氧化会导致更极性代谢产物的形成。

还原: 还原反应可以将羟基转化回氢原子,重新生成阿普唑仑。

取代: 在特定条件下,羟基可以被其他官能团取代.

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 氯化亚砜等试剂可用于取代反应.

主要形成的产物

相似化合物的比较

类似化合物

4-羟基阿普唑仑: 阿普唑仑的另一种羟基化代谢产物,具有类似的药理学性质。

?-羟基三唑仑: 三唑仑的羟基化代谢产物,另一种三氮杂苯并二氮杂卓类药物.

独特性

?-羟基阿普唑仑的独特性在于其特定的羟基化位置,与其他羟基化代谢产物相比,它会显著影响其药代动力学和药效学。 这种独特性使其成为研究苯并二氮杂卓类药物代谢途径和药理作用的宝贵化合物 .

属性

IUPAC Name |

(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURUZYHEEMDQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190613 | |

| Record name | alpha-Hydroxyalprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37115-43-8 | |

| Record name | α-Hydroxyalprazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37115-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyalprazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hydroxyalprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Hydroxyalprazolam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HYDROXYALPRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7J2Z5Y50U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alpha-hydroxyalprazolam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Alpha-Hydroxyalprazolam and how does it relate to Alprazolam?

A1: Alpha-Hydroxyalprazolam is a major metabolite of the benzodiazepine drug Alprazolam (Xanax). It is formed through the metabolic process of Alprazolam primarily by cytochrome P450 (CYP) 3A4 enzymes in the liver. []

Q2: Does Alpha-Hydroxyalprazolam have any pharmacological activity?

A2: Yes, Alpha-Hydroxyalprazolam exhibits pharmacological activity, although it is less potent than Alprazolam. Studies suggest its activity is approximately one-third that of the parent drug. []

Q3: How is the presence of Alpha-Hydroxyalprazolam detected and quantified in biological samples?

A3: Various analytical methods have been developed and validated for detecting and quantifying Alpha-Hydroxyalprazolam in biological matrices like urine and plasma. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method involves extracting the compound from the sample, derivatizing it to increase volatility and thermal stability, separating it based on its chemical properties, and finally detecting and quantifying it based on its mass-to-charge ratio. This technique has been used to confirm Alpha-Hydroxyalprazolam in urine samples alongside other benzodiazepine metabolites. [, , , , , ]

- High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-MS-MS): This method couples the separation capabilities of HPLC with the sensitivity and selectivity of tandem mass spectrometry, allowing for the accurate quantification of Alpha-Hydroxyalprazolam, even at low concentrations, in complex matrices like plasma. [, , , ]

- Dual Capillary Column, Dual Nitrogen Detector Gas Chromatography: This method provides reliable identification and improved chromatographic performance for Alpha-Hydroxyalprazolam and other Alprazolam metabolites in urine by acetylating the metabolites. []

Q4: Why are different extraction techniques employed for Alpha-Hydroxyalprazolam analysis?

A4: The choice of extraction technique depends on the specific matrix and analytical method.

- Liquid-liquid extraction: This technique, often employing a chloroform/isopropanol mixture, is utilized for extracting Alpha-Hydroxyalprazolam from urine samples, especially when followed by HPLC analysis. []

- Solid-phase extraction (SPE): This versatile technique, using various cartridges like Bond Elut Certify columns, Varian Bond Elut cartridges, or polymer-based mixed-mode columns, effectively isolates Alpha-Hydroxyalprazolam from urine samples for analysis by GC-MS or HPLC-MS-MS. [, , , ]

Q5: What is the importance of enzymatic hydrolysis in Alpha-Hydroxyalprazolam analysis?

A5: Alpha-Hydroxyalprazolam, like many drug metabolites, exists in urine primarily as glucuronide conjugates. These conjugates need to be hydrolyzed to liberate the free drug before analysis. Enzymatic hydrolysis using beta-glucuronidase is a common and efficient method for this purpose. [, , ]

Q6: Have there been studies on the pharmacokinetic interactions of Alprazolam and Alpha-Hydroxyalprazolam with other medications?

A6: Yes, several studies have investigated the potential for drug interactions involving Alprazolam and its metabolite. For instance:

- Venlafaxine: Co-administration of Venlafaxine, an antidepressant, was found to increase the apparent oral clearance and volume of distribution of Alprazolam, indicating a lack of CYP3A4 inhibition by Venlafaxine. []

- Nefazodone: Co-administration of Nefazodone, another antidepressant, was shown to increase Alprazolam concentrations in plasma, suggesting a potential for increased effects and necessitating dosage adjustments. []

Q7: Are there any differences in Alprazolam and Alpha-Hydroxyalprazolam pharmacokinetics in patients with end-stage renal disease?

A7: Yes, research indicates that end-stage renal disease can impact the pharmacokinetics of Alprazolam. Notably, patients undergoing Continuous Ambulatory Peritoneal Dialysis (CAPD) exhibit higher free fraction, lower apparent oral clearance and free clearance, a later Tmax, and a longer elimination half-life compared to healthy individuals or those on hemodialysis. []

Q8: Has the stability of Alprazolam and Alpha-Hydroxyalprazolam been investigated in different biological matrices?

A8: Yes, studies have examined the stability of these compounds in various matrices:

- Meconium: Alprazolam showed a slight decrease in concentration after two weeks of storage at 4°C, while Alpha-Hydroxyalprazolam remained stable under the same conditions. At room temperature, both compounds remained stable for two weeks. []

Q9: What analytical challenges are associated with quantifying Alpha-Hydroxyalprazolam in the presence of other benzodiazepines?

A9: One challenge is the potential for ion suppression during LC-MS-MS analysis. For example, the flurazepam metabolite 2-hydroxyethylflurazepam can suppress the internal standard ion used for nordiazepam quantification, leading to an overestimation of nordiazepam concentration if not appropriately addressed. []

Q10: How does the double-peak phenomenon observed in Alprazolam pharmacokinetics impact the interpretation of Alpha-Hydroxyalprazolam levels?

A10: The double-peak phenomenon, attributed to delayed absorption likely caused by Alprazolam's muscle relaxant effect on gastric motility, can complicate the interpretation of both Alprazolam and its metabolite's concentration-time profiles. This phenomenon highlights the importance of careful study design and data analysis in pharmacokinetic research. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)

![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)